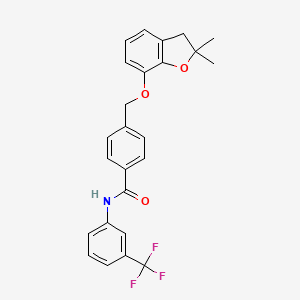

3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

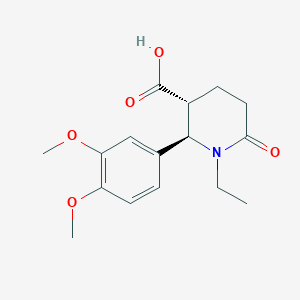

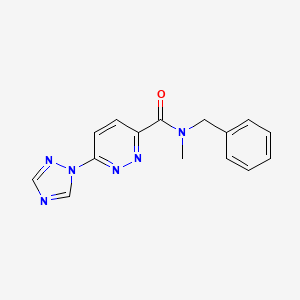

“3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H14FNO4S . It’s closely related to other compounds such as “4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” and "4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide".

Molecular Structure Analysis

The molecular structure of “3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide” is characterized by the presence of a benzenesulfonamide core, with an ethoxy group at the 3-position, a fluoro group at the 4-position, and a furan-2-ylmethyl group attached to the nitrogen of the sulfonamide group .Scientific Research Applications

Anticancer and Antiangiogenic Activities

A study explored the design and synthesis of 3-arylaminobenzofuran derivatives, demonstrating potent anticancer and antiangiogenic activities. These compounds, characterized by specific substituents, showed nanomolar concentrations' efficacy against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and exhibiting potent vascular disrupting properties both in vitro and in vivo. This highlights their potential as therapeutic agents for cancer treatment (Romagnoli et al., 2015).

Novel Synthetic Pathways

Research into the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction from accessible materials has enriched the understanding of gold carbenoid chemistry and group migration. This development opens new avenues for creating functionalized molecules for further chemical and biological investigation (Wang et al., 2014).

Fluorine-containing Compounds Synthesis

A study on the microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions provided a convenient single-step method to synthesize fluoro-substituted benzo[b]furans. This approach demonstrates the utility of incorporating fluorine into complex organic structures, which is often sought after in pharmaceutical chemistry for modifying biological activity and physicochemical properties of potential drug molecules (Ramarao et al., 2004).

Photosensitizer Development for Photodynamic Therapy

The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been reported. These compounds exhibit high singlet oxygen quantum yields and significant photodegradation quantum yields, making them promising candidates for Type II photosensitizers in cancer treatment via photodynamic therapy. Their good fluorescence properties further support their application in medical imaging and diagnosis (Pişkin et al., 2020).

Crystal Structure Analysis

Research on isomorphous benzenesulfonamide crystal structures emphasized the role of intermolecular interactions, such as C-H...O, C-H...π, and C-H...Cl, in determining the crystal packing of these compounds. This study provides valuable insights into the structural aspects of benzenesulfonamides, which could be crucial for designing drugs with improved solubility and bioavailability (Bats et al., 2001).

properties

IUPAC Name |

3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h3-8,15H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAESOYIMTAFDNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2678853.png)

![(E)-16-benzylidene-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2678865.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2678866.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2678868.png)

![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide](/img/structure/B2678870.png)